molecular formula C13H19NO4 B259323 N-(3-ethoxy-4-methoxybenzyl)-beta-alanine

N-(3-ethoxy-4-methoxybenzyl)-beta-alanine

Cat. No. B259323
M. Wt: 253.29 g/mol
InChI Key: LYYKVPPUJUHNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxy-4-methoxybenzyl)-beta-alanine, also known as EMBETA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. EMBETA is a derivative of beta-alanine, an amino acid that is naturally found in the body. In

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-beta-alanine is not fully understood. However, studies have suggested that N-(3-ethoxy-4-methoxybenzyl)-beta-alanine may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth. N-(3-ethoxy-4-methoxybenzyl)-beta-alanine may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-ethoxy-4-methoxybenzyl)-beta-alanine has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-(3-ethoxy-4-methoxybenzyl)-beta-alanine has been studied for its potential use as an anti-inflammatory agent. N-(3-ethoxy-4-methoxybenzyl)-beta-alanine has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-ethoxy-4-methoxybenzyl)-beta-alanine in lab experiments is its ease of synthesis. N-(3-ethoxy-4-methoxybenzyl)-beta-alanine can be synthesized using relatively simple reaction conditions and is readily available. However, one of the limitations of using N-(3-ethoxy-4-methoxybenzyl)-beta-alanine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several potential future directions for research on N-(3-ethoxy-4-methoxybenzyl)-beta-alanine. One area of interest is in the development of N-(3-ethoxy-4-methoxybenzyl)-beta-alanine-based drug delivery systems. Researchers are also interested in exploring the potential use of N-(3-ethoxy-4-methoxybenzyl)-beta-alanine in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-beta-alanine and to identify any potential side effects or toxicity.

Synthesis Methods

N-(3-ethoxy-4-methoxybenzyl)-beta-alanine can be synthesized through a multistep reaction process involving the reaction of 3-ethoxy-4-methoxybenzaldehyde with beta-alanine. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is purified through recrystallization.

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)-beta-alanine has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that N-(3-ethoxy-4-methoxybenzyl)-beta-alanine has anticancer properties and can inhibit the growth of cancer cells. N-(3-ethoxy-4-methoxybenzyl)-beta-alanine has also been studied for its potential use as a drug delivery system, as it can be easily conjugated to other molecules.

properties

Product Name

N-(3-ethoxy-4-methoxybenzyl)-beta-alanine

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

3-[(3-ethoxy-4-methoxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C13H19NO4/c1-3-18-12-8-10(4-5-11(12)17-2)9-14-7-6-13(15)16/h4-5,8,14H,3,6-7,9H2,1-2H3,(H,15,16)

InChI Key

LYYKVPPUJUHNNZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCC(=O)O)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC(=O)O)OC

Origin of Product

United States

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